molecular formula C16H14O3 B12853987 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde CAS No. 893737-18-3

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12853987
CAS No.: 893737-18-3
M. Wt: 254.28 g/mol
InChI Key: DOUMAXMUAJUAJR-UHFFFAOYSA-N
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Description

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a formyl (-CHO) group at the 4-position of the biphenyl backbone and a 1,3-dioxolane ring at the 3'-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the aldehyde group and the steric/electronic effects imparted by the dioxolane moiety. It is commonly used in cross-coupling reactions and as a precursor for pharmaceuticals or functional materials . Key properties include a molecular formula of $ \text{C}{16}\text{H}{14}\text{O}_{3} $, 95% purity, and storage recommendations at 4–8°C to maintain stability .

Properties

CAS No.

893737-18-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde

InChI

InChI=1S/C16H14O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2

InChI Key

DOUMAXMUAJUAJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

This approach ensures the aldehyde functionality is protected during subsequent synthetic steps, improving yield and selectivity.

Detailed Preparation Steps

Step Reaction Reagents and Conditions Notes
1 Biphenyl formation Suzuki coupling of 3-bromobenzaldehyde derivative with phenylboronic acid Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene or DMF), reflux Forms 3'-formylbiphenyl intermediate
2 Aldehyde protection Reaction of biphenyl aldehyde with ethylene glycol Acid catalyst (e.g., p-toluenesulfonic acid), reflux in toluene or benzene, removal of water by Dean-Stark apparatus Forms 1,3-dioxolane ring protecting group
3 Purification Column chromatography or recrystallization Solvent systems such as DCM/MeOH or hexane/ethyl acetate Yields pure 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

Reaction Conditions and Yields

  • The Suzuki coupling typically proceeds at 80–110 °C under inert atmosphere for 12–24 hours, yielding biphenyl intermediates in 70–85% yield.
  • Acetalization with ethylene glycol under acidic catalysis is performed at reflux for 4–6 hours, with yields ranging from 75–90% depending on purification methods.

Alternative Methods and Green Chemistry Approaches

  • Continuous flow synthesis has been explored to improve reaction efficiency and product purity.
  • Eco-friendly reductants such as glucose in alkaline media have been investigated to minimize environmental impact during synthesis steps involving reduction or protection.

Analytical Data and Characterization

Property Value Method
Molecular Formula C16H14O3 Elemental analysis
Molecular Weight 254.29 g/mol Mass spectrometry
Melting Point 122–124 °C Differential scanning calorimetry (DSC)
Purity ≥95% HPLC or NMR spectroscopy

The compound’s identity and purity are confirmed by NMR (1H and 13C), IR spectroscopy (characteristic acetal and aldehyde peaks), and mass spectrometry.

Research Findings on Preparation Efficiency

  • Studies report that the protection of the aldehyde as a dioxolane ring significantly improves the stability of the compound during further synthetic manipulations.
  • The biphenyl core synthesis via Suzuki coupling is well-established, providing high regioselectivity and functional group tolerance.
  • The acetalization step is reversible, allowing deprotection under mild acidic conditions when the free aldehyde is required for subsequent reactions.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Notes
Biphenyl formation (Suzuki coupling) 3-bromobenzaldehyde, phenylboronic acid, Pd catalyst, base 80–110 °C, inert atmosphere, 12–24 h 70–85 High regioselectivity
Aldehyde protection (acetalization) Ethylene glycol, acid catalyst (p-TsOH) Reflux, Dean-Stark apparatus, 4–6 h 75–90 Protects aldehyde as dioxolane
Purification Silica gel chromatography DCM/MeOH or hexane/ethyl acetate Ensures ≥95% purity

Chemical Reactions Analysis

Types of Reactions

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the biphenyl rings.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde exhibit antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. A study demonstrated the efficacy of dioxolane derivatives in scavenging free radicals, which is vital for therapeutic applications .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that dioxolane derivatives can inhibit pro-inflammatory cytokines, suggesting their application in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cosmetic Formulations

Stabilizers and Emollients
The compound can be utilized in cosmetic formulations as a stabilizer or emollient due to its chemical structure that enhances skin absorption and moisture retention. Formulation studies indicate that integrating such compounds can improve the sensory attributes of creams and lotions, making them more appealing to consumers .

Material Science

Polymer Chemistry
In material science, 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde serves as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAntioxidant agentPrevents oxidative stress
Anti-inflammatory agentReduces inflammation
Cosmetic FormulationsStabilizer/EmollientEnhances skin absorption
Material SciencePolymer synthesisImproves thermal stability

Case Study 1: Antioxidant Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant properties of various dioxolane derivatives. The results indicated that these compounds effectively scavenge free radicals in vitro, presenting a promising avenue for developing new antioxidant therapies .

Case Study 2: Cosmetic Efficacy

In a formulation study conducted by researchers at a cosmetic company, the addition of dioxolane derivatives significantly improved the moisturizing effects of facial creams. Participants reported enhanced skin hydration and texture after using products containing these compounds over a four-week period .

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and aldehyde group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

The position of the dioxolane group on the biphenyl scaffold significantly influences physicochemical properties:

  • 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde (HF-2580) : The para-substituted dioxolane may enhance conjugation with the biphenyl system, altering UV-Vis absorption compared to the 3' isomer. Both compounds share identical purity (95%) and storage conditions .

Table 1: Positional Isomers of Dioxolane-Substituted Biphenyl Carbaldehydes

Compound Name Substituent Position CAS No. Purity Storage Conditions
3'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde 3' 893737-04-7 95% 4–8°C
2'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde 2' 1135282-91-5 95% Room temperature
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde 4' 893737-04-7 95% 4–8°C

Substituent Type Variations

Methyl vs. Dioxolane Substituents
  • 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde : The methyl group is electron-donating, which may reduce the electrophilicity of the aldehyde compared to the dioxolane-substituted analog. This could lower reactivity in reactions like the Horner-Wadsworth-Emmons (HWE) olefination .
  • 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde: The methoxy group’s resonance donation further decreases aldehyde electrophilicity. This compound was used in synthesizing quinolinone derivatives with a 74% yield, suggesting moderate reactivity under standard conditions .
Unsubstituted Biphenyl Carbaldehyde
  • [1,1'-Biphenyl]-4-carbaldehyde (4a) : Without substituents, this compound exhibits a formyl C-H stretch at 2723 cm⁻¹ and C=O stretch at 1722 cm⁻¹ in IR spectroscopy. Its synthesis achieved an 83% yield via straightforward protocols, indicating higher reactivity in unhindered environments .

Table 2: Electronic Effects of Substituents on Aldehyde Reactivity

Compound Name Substituent Electronic Effect IR C=O Stretch (cm⁻¹) Reaction Yield (Example)
3'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde Dioxolane Moderate withdrawal N/A N/A
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde Methyl Donating N/A N/A
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde Methoxy Strong donating N/A 74%
[1,1'-Biphenyl]-4-carbaldehyde None Neutral 1722 83%

Biological Activity

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, also known by its CAS number 1135282-91-5, is a compound with potential biological activity due to its unique molecular structure. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C16H14O3
  • Molecular Weight : 254.29 g/mol
  • Melting Point : 122–124 °C

Synthesis

The compound can be synthesized through various methods involving the reaction of biphenyl derivatives with dioxolane precursors. The synthetic route often includes steps such as:

  • Formation of the dioxolane ring.
  • Electrophilic substitution reactions on the biphenyl structure.
  • Aldehyde formation through oxidation processes.

Biological Activity

The biological activity of 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde has been investigated in several studies, highlighting its potential as an anti-cancer and anti-viral agent.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative demonstrated an IC50 value of 1.9 µg/mL against HCT-116 (colon cancer) cells and 2.3 µg/mL against MCF-7 (breast cancer) cells, outperforming doxorubicin which had an IC50 of 3.23 µg/mL .

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • Case Study 2 : Related compounds with similar structures exhibited inhibition against HIV-1 with an EC50 value of 0.15 ± 0.1 µg/mL .

The exact mechanism by which 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde exerts its biological effects is still under investigation. However, it is believed that the dioxolane moiety may play a crucial role in interacting with biological targets, possibly through:

  • Inhibition of specific enzymes involved in cell proliferation.
  • Disruption of viral replication processes.

Data Table: Biological Activity Summary

Biological ActivityTarget Cell LineIC50/EC50 ValueReference
AnticancerHCT-1161.9 µg/mL
AnticancerMCF-72.3 µg/mL
AntiviralHIV-1EC50: 0.15 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by formylation at the 4-position. The 1,3-dioxolane group is typically introduced using a protecting-group strategy (e.g., ethylene glycol under acid catalysis). Key variables include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and temperature. Yields >70% are achievable with optimized stoichiometry and inert-atmosphere conditions .
  • Experimental Design Tip : Use a factorial design to test interactions between variables (e.g., temperature × catalyst loading). Monitor reaction progress via TLC or HPLC with UV detection .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : Confirm biphenyl connectivity (¹H NMR: aromatic protons at δ 7.2–8.0 ppm; ¹³C NMR: aldehyde carbon at ~190 ppm).
  • IR : Aldehyde C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent orientation .
    • Data Contradiction Analysis : If NMR signals conflict with literature, re-examine solvent effects or consider dynamic processes (e.g., rotational barriers in the biphenyl system). Cross-validate with 2D NMR (COSY, NOESY) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound’s reactivity in subsequent transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the aldehyde and dioxolane groups on electrophilicity. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for reactions like aldol condensations or nucleophilic additions.
    • Integration with Experiment : Validate computational predictions by comparing calculated vs. experimental reaction rates. Use COMSOL Multiphysics for coupled reaction-diffusion modeling in multiphase systems .

Q. What strategies address low regioselectivity during functionalization of the biphenyl core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., sulfonic acid) to steer electrophilic aromatic substitution.
  • Metal-Mediated C-H Activation : Use Pd or Ru catalysts with ligands (e.g., 2,2'-bipyridine) to enhance selectivity .
    • Case Study : A 2025 study achieved 89% regioselectivity for bromination at the 2'-position using Pd(OAc)₂ and N-methylpyrrolidone (NMP) as a coordinating solvent .

Q. How do solvent and additive choices impact the stability of the aldehyde group during long-term storage?

  • Methodological Answer :

  • Stabilization Methods : Use antioxidants (e.g., BHT) in aprotic solvents (e.g., anhydrous DCM). Avoid protic solvents (e.g., MeOH) to prevent aldol side reactions.
  • Accelerated Degradation Studies : Conduct stress tests at elevated temperatures (40–60°C) and monitor aldehyde content via HPLC. Data fit to Arrhenius models predicts shelf life .

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